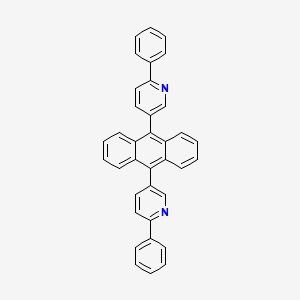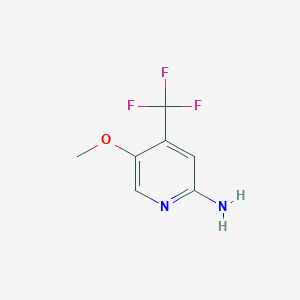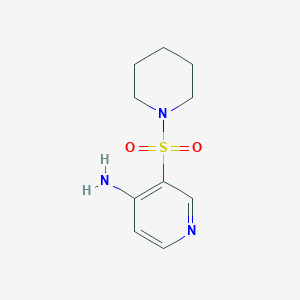![molecular formula C10H16N2O6S2 B11824651 (2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)
(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. It is a potent, orally active modulator of contact sensitivity and delayed type hypersensitivity reactions in rodents. Additionally, N,N’-Diacetyl-L-cystine has shown antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbits .
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Diacetyl-L-cystine can be synthesized by acetylating L-cystine. The process involves the acetylation of L-cystine to form N,N’-Diacetyl-L-cystine, which can then be electrochemically reduced to N-acetylcysteine using a carbon cathode . This method is efficient and environmentally friendly, as it does not require labor-intensive product isolation or purification .
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine typically involves large-scale acetylation processes followed by purification steps to ensure high yield and purity. The process is designed to be fast and green, minimizing environmental impact .
化学反应分析
Types of Reactions
N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in N,N’-Diacetyl-L-cystine can be oxidized to form different products.
Reduction: Electrochemical reduction of N,N’-Diacetyl-L-cystine to N-acetylcysteine is a common reaction.
Substitution: The acetyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a carbon cathode is a typical method.
Substitution: Acetyl groups can be substituted using nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Various oxidized forms of N,N’-Diacetyl-L-cystine.
Reduction: N-acetylcysteine.
Substitution: Products depend on the nucleophile used in the reaction.
科学研究应用
N,N’-Diacetyl-L-cystine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its immunomodulatory properties and effects on delayed type hypersensitivity reactions.
作用机制
N,N’-Diacetyl-L-cystine exerts its effects through its intact disulfide bridge, which is crucial for its ability to modulate contact sensitivity and delayed hypersensitivity reactions. It also demonstrates antiatherosclerotic effects by improving endothelial function in hyperlipidemic rabbits . The compound targets specific molecular pathways involved in immune modulation and atherosclerosis prevention .
相似化合物的比较
Similar Compounds
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine, known for its mucolytic and antioxidant properties.
L-cystine: The parent compound of N,N’-Diacetyl-L-cystine, involved in various biological processes.
N,S-diacetylcysteine: Another acetylated derivative of cysteine with different properties and applications.
Uniqueness
N,N’-Diacetyl-L-cystine is unique due to its disulfide dimer structure, which imparts distinct immunomodulatory and antiatherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .
属性
分子式 |
C10H16N2O6S2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8+ |
InChI 键 |
YTPQSLLEROSACP-OCAPTIKFSA-N |
手性 SMILES |
CC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
规范 SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)


![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)

![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)


![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)





